molecular formula C11H14N4O2S B7560502 4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile

4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile

Cat. No. B7560502
M. Wt: 266.32 g/mol
InChI Key: KKHVZJNADOQUEB-UHFFFAOYSA-N
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Description

4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a derivative of pyridine and piperazine, which are two important classes of organic compounds.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile is not well understood. However, it is believed that this compound inhibits the activity of certain enzymes by binding to their active sites and preventing their normal function. This results in the disruption of various cellular processes, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile are not well characterized. However, it has been shown to exhibit inhibitory activity against certain enzymes, as mentioned above. Therefore, this compound can potentially affect various cellular processes, such as cell growth and proliferation, which can have implications for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile in lab experiments include its potential as a starting point for the development of new drugs that target specific enzymes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in research. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and its potential side effects on cellular processes.

Future Directions

There are several future directions for research on 4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile. One direction is to further investigate its mechanism of action and its potential as a starting point for the development of new drugs. Another direction is to explore its potential applications in the treatment of specific diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the potential side effects of this compound on cellular processes and its toxicity profile.

Synthesis Methods

The synthesis of 4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile involves several steps. The first step is the reaction between 4-chloro-2-nitropyridine and piperazine in the presence of a base, which results in the formation of 4-(piperazin-1-yl)pyridine-2-nitro. The second step is the reduction of 4-(piperazin-1-yl)pyridine-2-nitro with a reducing agent, such as palladium on carbon, which results in the formation of 4-(piperazin-1-yl)pyridine-2-amine. The final step is the reaction between 4-(piperazin-1-yl)pyridine-2-amine and methylsulfonyl chloride in the presence of a base, which results in the formation of 4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile.

Scientific Research Applications

4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile has potential applications in drug discovery and development. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes. Therefore, this compound can be used as a starting point for the development of new drugs that target these enzymes.

properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-18(16,17)15-6-4-14(5-7-15)11-2-3-13-10(8-11)9-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHVZJNADOQUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carbonitrile

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